molecular formula C6H3BrF3NO B1411044 5-Bromo-3-difluoromethoxy-2-fluoropyridine CAS No. 1805938-33-3

5-Bromo-3-difluoromethoxy-2-fluoropyridine

Cat. No.: B1411044
CAS No.: 1805938-33-3
M. Wt: 241.99 g/mol
InChI Key: RDGMZRNDOOKSBP-UHFFFAOYSA-N
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Description

5-Bromo-3-difluoromethoxy-2-fluoropyridine is a chemical compound with the molecular formula C6H3BrF3NO It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-difluoromethoxy-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid. This intermediate can then undergo Suzuki coupling reactions with various aryl iodides to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-difluoromethoxy-2-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: Suzuki and Negishi coupling reactions are commonly used to introduce different substituents onto the pyridine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with aryl iodides can yield various aryl-substituted pyridines, while halogen exchange reactions can produce different halogenated derivatives.

Scientific Research Applications

5-Bromo-3-difluoromethoxy-2-fluoropyridine has several applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It serves as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors and other pharmaceuticals. Additionally, it is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-difluoromethoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-3-fluoropyridine
  • 5-Bromo-2-chloro-3-fluoropyridine

Uniqueness

5-Bromo-3-difluoromethoxy-2-fluoropyridine is unique due to the presence of both bromine and difluoromethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and drug development.

Properties

IUPAC Name

5-bromo-3-(difluoromethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGMZRNDOOKSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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